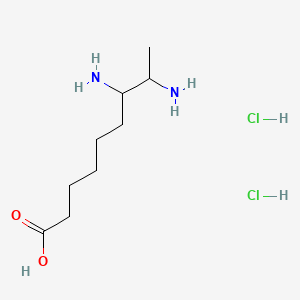

7,8-Diaminopelargonic acid dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

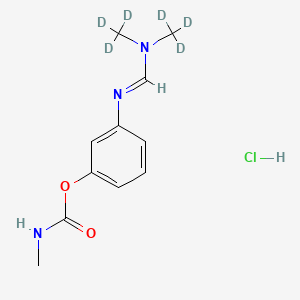

7,8-Diaminopelargonic acid dihydrochloride (CAS: 951786-35-9) is a vitamer of Biotin . It has a molecular formula of C9H22Cl2N2O2 and a molecular weight of 261.19 g/mol .

Synthesis Analysis

The enzyme 7,8-diaminopelargonic acid aminotransferase utilizes S-adenosyl-L-methionine to transaminate the biotin precursor 7-keto-8-aminopelargonic acid and form the next intermediate in the pathway, 7,8-diaminopelargonic acid . The enzyme has been purified nearly 1000-fold from an extract of a regulatory mutant of Escherichia coli which is derepressed for the enzymes of the biotin operon .Molecular Structure Analysis

The molecular structure of this compound includes a seven-stranded predominantly parallel beta-sheet, surrounded by alpha-helices . The structure is associated with the major band in gels run at two different gel concentrations and two different pH values . The cofactor, pyridoxal phosphate, can be resolved from the enzyme in the presence of phosphate buffer after incubation with the amino donor, S-adenosyl-L-methionine .Chemical Reactions Analysis

The product of the first transamination step in the reaction catalyzed by diaminopelargonate (DAPA) synthase has been shown to be 4- (S-adenosyl)-2-oxobutanoate, which has been trapped as the corresponding alcohol .Physical and Chemical Properties Analysis

This compound has a molecular weight of 261.19 g/mol . It has a Hydrogen Bond Donor Count of 5, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 7 . The Exact Mass is 260.1058333 g/mol and the Monoisotopic Mass is also 260.1058333 g/mol .Applications De Recherche Scientifique

Synthesis and Characterization : It is synthesized using microwave irradiation, offering an efficient method to produce this compound, which is then characterized by spectroscopic techniques and bioassays (Vasanthakumar, Bhor, & Surolia, 2007).

Potential Herbicide : Analogues of 7,8-diaminopelargonic acid are evaluated as potential herbicides, showing moderate activity against certain weed species (Ashkenazi et al., 2005).

Aminotransferase Assay : Its role as an enzyme involved in biotin biosynthesis is studied, highlighting its unique requirement for S-adenosyl-L-methionine as the amino donor and its presence in various organisms (Eisenberg & Stoner, 1979).

Inhibition of Mycobacterium tuberculosis : It's a validated target for therapeutic intervention in tuberculosis treatment. Aryl hydrazine inhibitors of 7,8-diaminopelargonic acid synthase are studied for their potential in modifying the enzyme's cofactor and inhibiting its activity (Dai et al., 2014).

Enzyme Purification and Properties : The enzyme is purified and characterized, providing insights into its molecular weight and cofactor requirements (Stoner & Eisenberg, 1975).

Metabolism of Biotin Vitamers by Microorganisms : Studies on the conversion of 7,8-diaminopelargonic acid into biotin vitamers like desthiobiotin by Pseudomonas graveolens reveal insights into the metabolic routes involved (Yang, Tani, & Ogata, 1971).

Fluorescence Assay for DAPA Aminotransferase : A microplate fluorescence assay is developed for detecting 7,8-diaminopelargonic acid, aiding in the identification of new inhibitors for Mycobacterium tuberculosis (Mann et al., 2013).

Mécanisme D'action

Target of Action

The primary target of 7,8-Diaminopelargonic Acid Dihydrochloride is the enzyme Adenosylmethionine-8-amino-7-oxononanoate aminotransferase . This enzyme is found in Escherichia coli (strain K12) .

Mode of Action

this compound interacts with its target enzyme, Adenosylmethionine-8-amino-7-oxononanoate aminotransferase, by acting as a substrate . The enzyme utilizes S-adenosyl-L-methionine to transaminate the biotin precursor 7-keto-8-aminopelargonic acid, forming 7,8-Diaminopelargonic Acid .

Biochemical Pathways

The compound is involved in the biosynthesis of Biotin, also known as Vitamin B5 . It undergoes a series of chemical reactions in the body to form Coenzyme A, which participates in the metabolism of proteins, fats, and sugars .

Pharmacokinetics

It is known that the compound is stable at room temperature . It is soluble in water and acidic solutions, but insoluble in organic solvents .

Result of Action

The result of the action of this compound is the formation of Coenzyme A, which is crucial for various metabolic processes. Coenzyme A is involved in the metabolism of proteins, fats, and sugars, thus playing a significant role in energy production .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, its solubility is affected by the pH of the environment . Additionally, the compound is stable at room temperature, suggesting that temperature is a crucial factor in its stability . .

Safety and Hazards

The safety data sheet advises to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Analyse Biochimique

Biochemical Properties

7,8-Diaminopelargonic Acid Dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to be an effective inhibitor for several enzymes . The nature of these interactions is complex and often involves binding at the active sites of the enzymes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change. This could be due to the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed in a specific manner. This could involve interaction with transporters or binding proteins, and could also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. This could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

7,8-diaminononanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2.2ClH/c1-7(10)8(11)5-3-2-4-6-9(12)13;;/h7-8H,2-6,10-11H2,1H3,(H,12,13);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBOAYSDSCJELT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CCCCCC(=O)O)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20356-91-6 |

Source

|

| Record name | 7,8-diaminononanoic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

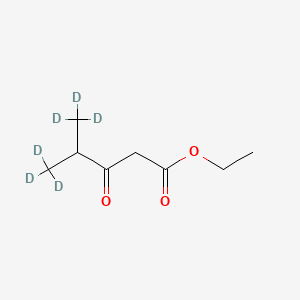

![[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methylsulfinyl)-5-pyrimidinyl]-ethyl Ester-d6](/img/structure/B562830.png)

![Ethanethioamide, N,N-diethyl-2-[(2-methylpropyl)thio]-](/img/no-structure.png)